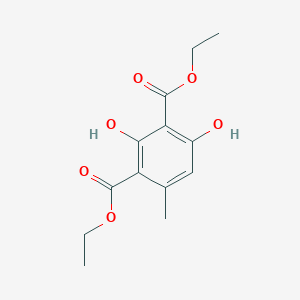
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate is an organic compound with significant interest in various scientific fields. This compound features a benzene ring substituted with two hydroxyl groups, a methyl group, and two ester groups. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate typically involves the esterification of 2,4-dihydroxy-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of greener catalysts and solvents is also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,5-dihydroxy-6-methylbenzene-1,3-dicarboxylate
- Diethyl 2,4-dihydroxy-5-methylbenzene-1,3-dicarboxylate
- Diethyl 2,4-dihydroxy-6-ethylbenzene-1,3-dicarboxylate
Uniqueness
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interaction with biological targets. Its methyl group at the 6-position provides steric hindrance that can influence its chemical behavior compared to its analogs.
Properties
CAS No. |
53103-17-6 |
|---|---|
Molecular Formula |
C13H16O6 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H16O6/c1-4-18-12(16)9-7(3)6-8(14)10(11(9)15)13(17)19-5-2/h6,14-15H,4-5H2,1-3H3 |
InChI Key |
IEQGBXVDTCHPBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)O)C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















